molecular formula C18H35NaO2 B12315498 Sodium Octadecanoate-d35

Sodium Octadecanoate-d35

Cat. No.: B12315498
M. Wt: 341.7 g/mol
InChI Key: RYYKJJJTJZKILX-FQJQGIECSA-M
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Description

Sodium Octadecanoate-d35, also known as sodium stearate-d35, is a deuterated form of sodium stearate. It is a sodium salt of stearic acid where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This compound is commonly used in scientific research due to its unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Octadecanoate-d35 can be synthesized through the saponification of deuterated stearic acid with sodium hydroxide. The reaction typically occurs under controlled conditions, such as a temperature of 65°C and a pH of 8.0 to 8.5, for about two hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated stearic acid and sodium hydroxide, ensuring the isotopic enrichment of deuterium in the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of deuterated stearic acid.

    Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.

    Substitution: This compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Scientific Research Applications

Sodium Octadecanoate-d35 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium Octadecanoate-d35 is primarily based on its surfactant properties. It reduces surface tension, allowing for better dispersion and solubilization of compounds. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .

Comparison with Similar Compounds

    Sodium Stearate: The non-deuterated form of Sodium Octadecanoate-d35.

    Potassium Stearate: Similar in structure but with potassium instead of sodium.

    Calcium Stearate: Contains calcium ions instead of sodium.

Comparison: this compound is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This isotopic enrichment allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C18H35NaO2

Molecular Weight

341.7 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

RYYKJJJTJZKILX-FQJQGIECSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

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